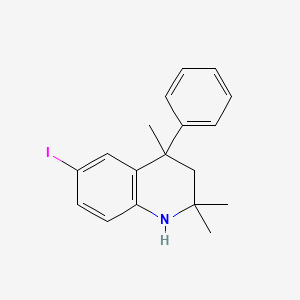
6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンは、テトラヒドロキノリン類に属する有機化合物です。この化合物は、テトラヒドロキノリン環の6位にヨウ素原子、2位と4位に3つのメチル基、4位にフェニル基が存在することを特徴としています。テトラヒドロキノリン類は、その多様な生物活性で知られており、多くの医薬品や農薬の合成における中間体として頻繁に使用されます。
2. 製法
合成経路と反応条件
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させることです。たとえば、2,2,4-トリメチル-1,2,3,4-テトラヒドロキノリンとヨウ素を適切な酸化剤の存在下で反応させることで、目的の生成物を得ることができます。反応条件は通常、反応混合物を特定の温度に加熱し、完全な変換が保証されるまで一定時間維持することを伴います。
工業生産方法
工業規模では、6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンの生産は、大規模なバッチプロセスまたは連続プロセスで行われる場合があります。方法の選択は、原料の入手可能性、費用対効果、および環境への配慮などの要因によって異なります。工業生産では、反応パラメータを最適化して、最終生成物の高収率と純度を実現する必要があります。
3. 化学反応解析
反応の種類
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、キノリン誘導体を形成するために酸化することができます。
還元: 還元反応により、ジヒドロキノリン誘導体を形成できます。
置換: 6位のヨウ素原子は、求核置換反応により他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
生成される主な生成物
酸化: キノリン誘導体。
還元: ジヒドロキノリン誘導体。
置換: 使用された求核剤に応じて、さまざまな置換テトラヒドロキノリン誘導体。
4. 科学研究への応用
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンには、いくつかの科学研究への応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 新しい医薬品の開発における潜在的な用途について調査されています。
産業: 農薬やその他の工業用化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with iodine in the presence of a suitable oxidizing agent can yield the desired product. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん作用を発揮する可能性があります。正確な分子標的と経路は、特定の生物学的状況によって異なる場合があります。
6. 類似化合物の比較
類似化合物
6-ヒドロキシ-2,2,4-トリメチル-1,2,3,4-テトラヒドロキノリン: 神経保護作用で知られています。
2,4,6-トリメチル-4-フェニル-1,3-ジオキサン: 構造モチーフが似ていますが、官能基が異なる別の化合物です。
独自性
6-ヨード-2,2,4-トリメチル-4-フェニル-1,2,3,4-テトラヒドロキノリンは、ヨウ素原子の存在により独特です。ヨウ素原子は、この化合物の化学反応性と生物活性を大きく左右する可能性があります。ヨウ素原子、テトラヒドロキノリン環、フェニル基の組み合わせにより、この化合物は他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties.
2,4,6-trimethyl-4-phenyl-1,3-dioxane: Another compound with a similar structural motif but different functional groups.
Uniqueness
6-Iodo-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the iodine atom with the tetrahydroquinoline ring and phenyl group makes this compound distinct from other similar compounds.
特性
分子式 |
C18H20IN |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
6-iodo-2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline |
InChI |
InChI=1S/C18H20IN/c1-17(2)12-18(3,13-7-5-4-6-8-13)15-11-14(19)9-10-16(15)20-17/h4-11,20H,12H2,1-3H3 |
InChIキー |
RJCKWMGZABVXOC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)I)(C)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11031442.png)
![3-(5-phenylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11031444.png)
![3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide](/img/structure/B11031459.png)
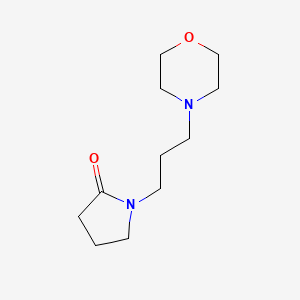
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)

![4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)
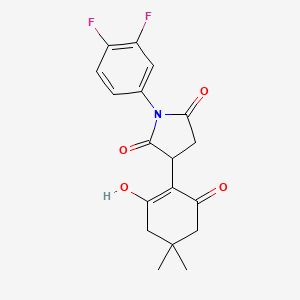
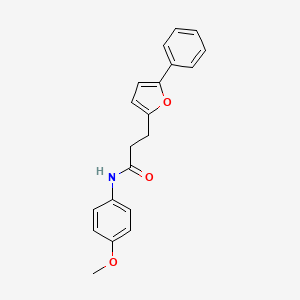
![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
![1-[2-(Benzyloxy)-6-chloro-4-phenylquinolin-3-YL]ethanone](/img/structure/B11031528.png)
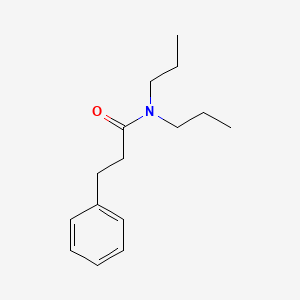

![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
